molecular formula C15H26N2 B051285 2,6-di-tert-butyl-N,N-dimethylpyridin-4-amine CAS No. 38222-90-1

2,6-di-tert-butyl-N,N-dimethylpyridin-4-amine

Cat. No.: B051285
CAS No.: 38222-90-1
M. Wt: 234.38 g/mol
InChI Key: NAUGUUNRDWGECM-UHFFFAOYSA-N
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Description

2,6-di-tert-butyl-N,N-dimethylpyridin-4-amine is an organic compound with the molecular formula C15H26N2. It is known for its steric hindrance and non-nucleophilic properties, making it a valuable reagent in organic synthesis. This compound is often used as a base in various chemical reactions due to its ability to distinguish between Brønsted (protonic) and Lewis acids .

Mechanism of Action

Target of Action

It is known to be a sterically hindered, non-nucleophilic base .

Mode of Action

As a sterically hindered, non-nucleophilic base, 2,6-di-tert-butyl-N,N-dimethylpyridin-4-amine distinguishes between Brønsted (protonic) and Lewis acids . This means it can interact with protonic acids by accepting protons and with Lewis acids by donating electron pairs. It enables the direct high-yield conversion of aldehydes and ketones to vinyl triflates .

Biochemical Pathways

Its role in the conversion of aldehydes and ketones to vinyl triflates suggests it may play a role in reactions involving these compounds .

Pharmacokinetics

Its solubility in ethanol suggests it may be absorbed and distributed in the body through this medium

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its sensitivity to air and light suggests that these factors could affect its stability and efficacy. Additionally, its solubility in ethanol indicates that the presence of this solvent could influence its action and distribution.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-di-tert-butyl-N,N-dimethylpyridin-4-amine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2,6-di-tert-butyl-N,N-dimethylpyridin-4-amine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: It participates in nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,6-di-tert-butyl-N,N-dimethylpyridin-4-amine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-di-tert-butyl-N,N-dimethylpyridin-4-amine is unique due to its combination of steric hindrance and non-nucleophilic properties, making it highly selective in reactions. Its ability to act as a base without participating in nucleophilic attacks sets it apart from other similar compounds .

Properties

IUPAC Name

2,6-ditert-butyl-N,N-dimethylpyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2/c1-14(2,3)12-9-11(17(7)8)10-13(16-12)15(4,5)6/h9-10H,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAUGUUNRDWGECM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=N1)C(C)(C)C)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90306341
Record name 2,6-Di-tert-butyl-N,N-dimethylpyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90306341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38222-90-1
Record name NSC175806
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=175806
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,6-Di-tert-butyl-N,N-dimethylpyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90306341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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